molecular formula C18H17F4N3O B2948513 3-(2-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide CAS No. 2415555-80-3

3-(2-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide

Cat. No.: B2948513
CAS No.: 2415555-80-3
M. Wt: 367.348
InChI Key: VDFOVEMDGUIUEL-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

3-(2-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other fluorinated azetidines and pyridines, such as:

These compounds share structural similarities but differ in their specific chemical and biological properties

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O/c19-15-4-2-1-3-12(15)5-6-17(26)24-14-10-25(11-14)16-9-13(7-8-23-16)18(20,21)22/h1-4,7-9,14H,5-6,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFOVEMDGUIUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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